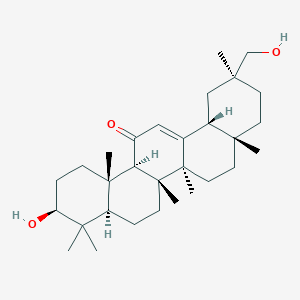
30-Hydroxy-11-oxo-beta-amyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
30-hydroxy-11-oxo-beta-amyrin is a pentacyclic triterpenoid that is beta-amyrin carrying an additional hydroxy substituent at position 30 as well as an oxo group at position 11. It is a pentacyclic triterpenoid and a cyclic terpene ketone. It derives from a beta-amyrin.
Applications De Recherche Scientifique
Glycyrrhizin Biosynthesis
One of the primary applications of 30-hydroxy-11-oxo-beta-amyrin is its role in the biosynthesis of glycyrrhizin, a compound with significant pharmacological properties. The cytochrome P450 monooxygenase CYP88D6 catalyzes the oxidation of beta-amyrin at the C-11 position to produce 11-oxo-beta-amyrin, which can further be converted into this compound through subsequent enzymatic reactions .
Key Enzymatic Reactions:
- CYP88D6 Activity : This enzyme primarily catalyzes the oxidation of beta-amyrin, leading to the formation of this compound as an intermediate in glycyrrhizin production .
- Mutagenesis Studies : Research has shown that mutations in specific amino acids of CYP72A63 can enhance regioselectivity towards C-30 oxidation, thereby improving the yield of glycyrrhizin aglycone from this compound .
Table 1: Enzymatic Pathways Involving this compound
Antiviral and Anti-inflammatory Properties
Research indicates that triterpenoids like this compound exhibit antiviral and anti-inflammatory activities. These compounds have been studied for their potential effects against viral infections and inflammatory diseases.
Case Study: Antiviral Activity
In vitro studies have demonstrated that derivatives of beta-amyrin, including its oxidized forms, possess significant antiviral properties. They inhibit viral replication and modulate immune responses, making them candidates for therapeutic development against viral infections .
Table 2: Pharmacological Activities of Triterpenoids
| Compound | Activity Type | Mechanism of Action |
|---|---|---|
| This compound | Antiviral | Inhibits viral replication |
| Beta-amyrin | Anti-inflammatory | Modulates immune response |
| Glycyrrhizin | Antiviral/Anti-inflammatory | Inhibits cytokine production |
Metabolic Engineering Applications
The production of high-value triterpenoids like glycyrrhizin from engineered microbial systems is a growing field. Utilizing compounds such as this compound as precursors allows for enhanced yields through metabolic engineering techniques.
Engineering Yeast for Enhanced Production
Recent advancements have focused on engineering yeast strains to improve the biosynthesis pathways for triterpenoids. By co-expressing relevant genes such as those encoding cytochrome P450 enzymes, researchers have successfully increased the production efficiency of glycyrrhizin from its precursors .
Key Findings:
- Co-expression Strategies : Utilizing multiple genes involved in triterpenoid biosynthesis can significantly enhance product yields.
- Substrate Specificity : Mutations in key enzymes have been shown to improve regioselectivity and catalytic efficiency, leading to higher concentrations of desired products like glycyrrhizin .
Table 3: Metabolic Engineering Outcomes
| Engineering Strategy | Target Compound | Outcome |
|---|---|---|
| Co-expression of CYP enzymes | Glycyrrhizin | Increased yield by up to 7.1-fold |
| Site-directed mutagenesis | This compound | Improved regioselectivity |
Propriétés
Formule moléculaire |
C30H48O3 |
|---|---|
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2-(hydroxymethyl)-2,4a,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-13-one |
InChI |
InChI=1S/C30H48O3/c1-25(2)22-8-11-30(7)24(28(22,5)10-9-23(25)33)21(32)16-19-20-17-26(3,18-31)12-13-27(20,4)14-15-29(19,30)6/h16,20,22-24,31,33H,8-15,17-18H2,1-7H3/t20-,22-,23-,24+,26-,27+,28-,29+,30+/m0/s1 |
Clé InChI |
JCGXIYQLRYPHDG-DQOTWGJISA-N |
SMILES isomérique |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)CO |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















